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Eletriptan Pseudodimer

Cat. No.: B1157093
M. Wt: 763.02
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Description

Chemical Nomenclature and Structural Context within the Indole (B1671886) Alkaloid Class

Eletriptan itself is a derivative of indole, placing it within the broad class of indole alkaloids, a large family of naturally occurring and synthetic compounds characterized by the indole ring system. d-nb.infoclearsynth.com Many indole alkaloids, including Eletriptan, are derived from the amino acid tryptophan. simsonpharma.com

The "Eletriptan Pseudodimer" is not a true dimer of Eletriptan but rather a dimeric impurity formed from a precursor during the synthesis process. nih.gov Specifically, it arises from the dimerization of the desacetyl-ensulfone derivative of Eletriptan. d-nb.infonih.gov This reaction is a Michael addition, where one molecule of the desacetyl-ensulfone derivative acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated sulfone of another molecule. clearsynth.comchemicea.com This occurs under basic conditions, particularly in an anhydrous medium with a strong base like sodium hydride. nih.govclearsynth.com

There are a couple of closely related structures referred to as Eletriptan dimer impurities. One is identified with the chemical name 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1-[1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indol-5-yl]-2-(phenylsulfonyl)ethyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole and has the CAS number 438226-83-6 . simsonpharma.compharmaffiliates.com Another related compound, often referred to as "Eletriptan Dimer-M Impurity," is named (R)-5,5'-(2,4-Bis(phenylsulfonyl)butane-1,3-diyl)bis(3-(((R)-1-methylpyrrolidin-2-yl)methyl)-1H-indole) . clearsynth.comsynzeal.compharmaffiliates.com The "pseudo" nature of the dimer lies in the fact that it is a byproduct of a synthetic intermediate rather than the final Eletriptan molecule.

Table 1: Chemical Properties of this compound Variants

Property Eletriptan Dimer Impurity Eletriptan Dimer-M Impurity
Chemical Name 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1-[1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indol-5-yl]-2-(phenylsulfonyl)ethyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole simsonpharma.compharmaffiliates.com (R)-5,5'-(2,4-Bis(phenylsulfonyl)butane-1,3-diyl)bis(3-(((R)-1-methylpyrrolidin-2-yl)methyl)-1H-indole) clearsynth.comsynzeal.compharmaffiliates.com
Molecular Formula C44H48N4O4S2 simsonpharma.compharmaffiliates.com C44H50N4O4S2 synzeal.comscbt.comanalyticachemie.in
Molecular Weight 761.01 g/mol simsonpharma.compharmaffiliates.com 763.02 g/mol synzeal.comscbt.comanalyticachemie.in
CAS Number 438226-83-6 simsonpharma.comclearsynth.compharmaffiliates.com Not available
Appearance Off-white Powder allmpus.com Not available
Solubility Soluble in Methanol-DMSO mixtures google.com Not available

Significance in Advanced Organic and Analytical Chemistry Research

The presence of the this compound is a significant concern in the synthesis of Eletriptan, as its formation reduces the yield of the desired product and necessitates complex purification processes. newdrugapprovals.orgveeprho.com The study of this impurity has driven research in several areas of organic and analytical chemistry.

In organic synthesis, the focus has been on controlling the reaction conditions to minimize the formation of the pseudodimer. Research has shown that conducting the deacetylation step of the enesulfone derivative in hydrous conditions, as opposed to anhydrous, can significantly suppress the Michael addition reaction responsible for dimerization. clearsynth.com This highlights the critical role of solvent systems and reaction conditions in directing reaction pathways and minimizing side-product formation.

From an analytical chemistry perspective, the need to detect and quantify the this compound has led to the development of sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the impurity profiling of Eletriptan. nih.govclearsynth.comcymitquimica.com These methods are crucial for ensuring the purity and safety of the final drug product, as regulatory bodies require stringent control of impurities. veeprho.com The characterization of the pseudodimer, often involving techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provides a valuable case study in the structural elucidation of complex organic molecules. nih.govclearsynth.com

Historical Context of Related Chemical Entities in Drug Synthesis and Stability Studies

The investigation of the this compound is intrinsically linked to the development and manufacturing history of Eletriptan. The initial synthesis routes for Eletriptan were found to produce this dimeric impurity, prompting further process development to ensure the production of a high-purity API. newdrugapprovals.orgveeprho.com This is a common narrative in pharmaceutical development, where the identification and control of process-related impurities are major milestones.

Forced degradation studies, which are a regulatory requirement, have been instrumental in understanding the stability of Eletriptan and the formation of its degradation products. pharmaffiliates.comsynzeal.comresearchgate.net These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential impurities that could form during storage and handling. pharmaffiliates.comsynzeal.comgoogle.com While the this compound is primarily a synthetic impurity, these stability studies have also identified other related compounds, such as Eletriptan N-oxide and a tetracyclic impurity, which can form under different conditions. nih.govclearsynth.com The collective knowledge gained from studying these various impurities contributes to a comprehensive understanding of Eletriptan's chemical behavior.

Current Research Trajectory and Emerging Avenues of Study for this compound

Current research related to the this compound is predominantly focused on the refinement of analytical techniques for impurity profiling and the optimization of synthetic routes to prevent its formation. The development of more sensitive and efficient UPLC (Ultra-High-Performance Liquid Chromatography) methods, for instance, allows for faster and more accurate detection of trace impurities.

There is little evidence to suggest that the this compound is being investigated for any potential therapeutic or novel chemical applications. Its primary role in the scientific literature remains that of a challenging impurity that must be understood and controlled. Future research in this area will likely continue to focus on process analytical technology (PAT) and green chemistry principles to develop more efficient and environmentally friendly methods for the synthesis of Eletriptan that minimize the formation of the pseudodimer and other unwanted byproducts. The ongoing study of such impurities serves as a critical component of ensuring the quality, safety, and efficacy of pharmaceutical products.

Properties

Molecular Formula

C₄₄H₅₀N₄O₄S₂

Molecular Weight

763.02

Synonyms

4-(1-(3-(((R)-1-Methylpyrrolidin-2-yl)methyl)-1H-indol-5-yl)-2-(phenylsulfonyl)ethyl)-3-(((S)-1-methylpyrrolidin-3-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole;  Eletriptan Impurity;  Dimer Eletriptan Impurity; 

Origin of Product

United States

Synthetic Methodologies and Chemical Formation Mechanisms of Eletriptan Pseudodimer

De Novo Chemical Synthesis Strategies for Eletriptan Pseudodimer Reference Standards

The de novo synthesis of the this compound as a reference standard is a challenging yet essential task for analytical and quality control purposes. It allows for the accurate identification and quantification of this impurity in batches of the active pharmaceutical ingredient (API).

Strategic Retrosynthetic Analysis for Complex Dimeric Structures

A plausible retrosynthetic analysis for the this compound begins with disconnecting the dimeric linkage. The structure of the pseudodimer suggests its formation from two monomeric units related to Eletriptan precursors. The key disconnection would be at the bond formed during the dimerization process, which, based on known side reactions in Eletriptan synthesis, is likely a carbon-carbon bond resulting from a Michael addition reaction.

This retrosynthetic approach would lead to two key synthons: an electrophilic acceptor and a nucleophilic donor. The electrophilic acceptor is likely an α,β-unsaturated sulfone derivative of the indole (B1671886) core of Eletriptan. The nucleophilic donor would be an indole derivative with a reactive site, capable of undergoing conjugate addition.

Multi-step Organic Synthesis Procedures and Reaction Optimization

The synthesis of the this compound reference standard involves a multi-step sequence that requires careful optimization of reaction conditions to achieve the desired product with adequate yield and purity.

The formation of the Eletriptan dimer impurity has been reported to occur via a Michael addition reaction. biomart.cn Specifically, the dimerization of a desacetyl-ensulfone derivative of an Eletriptan intermediate can be facilitated by the use of a strong base, such as sodium hydride, in an anhydrous medium. biomart.cn This reaction involves the conjugate addition of a nucleophile, generated from one molecule of the desacetyl-ensulfone derivative, to the activated double bond of a second molecule.

The reaction conditions for this coupling are critical and require careful control to favor the formation of the dimer over other potential side products. Factors such as the choice of base, solvent, temperature, and reaction time must be systematically optimized.

The Eletriptan molecule contains a stereocenter, and consequently, the this compound can exist as multiple diastereomers. The stereochemical outcome of the dimer synthesis is dependent on the stereochemistry of the starting materials and the reaction conditions of the coupling step.

Controlling the stereochemistry during the synthesis of a specific diastereomer of the this compound would likely involve the use of chiral auxiliaries or catalysts if a stereoselective Michael addition is desired. However, in the context of impurity synthesis, a mixture of diastereomers may be formed, necessitating subsequent separation.

Advanced Purification Techniques for Isolating this compound

The purification of the this compound from the reaction mixture presents a significant challenge due to its high molecular weight and the presence of structurally similar impurities. Advanced purification techniques are therefore essential to isolate the pseudodimer with the high degree of purity required for a reference standard.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures of closely related compounds. biomart.cn The choice of the stationary phase, mobile phase composition, and gradient profile are critical parameters that need to be optimized to achieve baseline separation of the desired dimer from starting materials and other byproducts.

In Situ Chemical Formation Pathways from Eletriptan Precursors

The in situ formation of the this compound is a concern during the manufacturing process of Eletriptan. It has been observed to form as an impurity at levels of 0.3–0.5% during the basic hydrolysis of an enesulfone derivative, a key intermediate in the Eletriptan synthesis. biomart.cn

The formation of this impurity is attributed to the presence of a reactive intermediate, the desacetyl-ensulfone derivative, under basic conditions. biomart.cn The basic medium facilitates the deprotonation of a sufficiently acidic proton on one molecule of the intermediate, which then acts as a nucleophile and attacks the electron-deficient double bond of another molecule in a Michael-type addition. The level of this impurity can be reduced to less than 0.20% through isolation and purification processes. biomart.cn To control the formation of this dimeric impurity, it is crucial to carefully manage the conditions of the basic hydrolysis step, such as temperature, reaction time, and the concentration of the base.

Table 1: Compound Names Mentioned in the Article

Compound Name
Eletriptan
This compound
Sodium Hydride

Table 2: Key Reaction Data

Reaction TypeReactantsKey Reagents/ConditionsProduct
DimerizationDesacetyl-ensulfone derivativeStrong base (e.g., Sodium Hydride), Anhydrous mediumEletriptan Dimer Impurity
In Situ FormationEnesulfone derivativeBasic hydrolysisEletriptan Dimer Impurity

Degradation-Induced Dimerization under Specific Chemical Stress Conditions

Forced degradation studies are instrumental in identifying potential degradation pathways and products of a drug substance. While literature on the specific "this compound" is not extensively available, studies on the forced degradation of Eletriptan provide insights into the conditions that could facilitate its formation.

Oxidative stress is a common pathway for drug degradation. The indole nucleus of Eletriptan is susceptible to oxidation. While forced degradation studies have shown that Eletriptan is relatively stable to oxidation compared to other stress conditions, the formation of oxidative degradation products, including N-oxides, is possible. nih.gov

The proposed mechanism for the formation of the this compound under oxidative conditions likely involves the initial oxidation of the indole ring. This can generate a radical cation or an electrophilic intermediate. This reactive species can then undergo an electrophilic attack on a second, unoxidized Eletriptan molecule. The specific linkage in the pseudodimer suggests a complex multi-step process, potentially involving a dearomative cross-dehydrogenative coupling, which has been observed in other indole derivatives. nih.gov The reaction would likely be influenced by the choice of oxidizing agent, with stronger oxidants potentially leading to a higher yield of various degradation products.

Table 1: Oxidative Degradation Conditions for Triptans and Potential for Pseudodimer Formation This table is interactive. Click on the headers to sort.

Oxidizing Agent Concentration Temperature (°C) Potential for Pseudodimer Formation
Hydrogen Peroxide (H₂O₂) 3-15% (v/v) Ambient Possible, through radical intermediates
Peroxy acids (e.g., m-CPBA) Varies Ambient Possible, through epoxidation and rearrangement

Eletriptan has been shown to be unstable under both acidic and basic conditions. acs.org The formation of an "Eletriptan dimer impurity" has been reported during the synthesis of Eletriptan, specifically during the basic hydrolysis of an enesulfone derivative. nih.gov This dimerization occurs via a Michael addition reaction.

While this known dimer has a different structure than the pseudodimer, the underlying reactivity of the indole nucleus under these conditions is relevant.

Acid-Catalyzed Mechanism: Under acidic conditions, the indole nitrogen of Eletriptan can be protonated, activating the indole ring towards electrophilic attack. A plausible pathway for pseudodimer formation could involve the protonation of the vinyl sulfone precursor of Eletriptan, creating a carbocation that is then attacked by the electron-rich indole ring of another Eletriptan molecule. Subsequent rearrangement and aromatization could lead to the specific linkage found in the pseudodimer.

Base-Catalyzed Mechanism: Under basic conditions, the N-H proton of the indole ring can be abstracted, forming a nucleophilic indolyl anion. This anion can then participate in a Michael-type addition to an electrophilic acceptor. In the context of Eletriptan synthesis and degradation, a precursor molecule with a vinyl sulfone group acts as the Michael acceptor. The formation of the specific pseudodimer structure would likely involve a complex sequence of addition and rearrangement steps, potentially involving both the indole nitrogen and carbon atoms as nucleophiles. The use of a strong base, such as sodium hydride, has been shown to promote the dimerization of an Eletriptan precursor. nih.gov

Table 2: Summary of Acid and Base Hydrolysis Conditions for Eletriptan This table is interactive. Click on the headers to sort.

Condition Reagent Concentration Temperature (°C) Observed Degradation
Acidic Hydrochloric Acid (HCl) 0.1 - 1 M 75 Significant degradation
Basic Sodium Hydroxide (NaOH) 0.1 - 1 M 75 Significant degradation

Photolytic Influences: Indole alkaloids are known to be susceptible to photodegradation. Upon exposure to light, particularly UV radiation, the indole ring can be excited to a higher energy state, leading to the formation of radical species. These radicals can then initiate dimerization or other degradation reactions. Photochemical reactions of indole derivatives can lead to complex cyclization and dimerization products. nih.gov While specific studies on the photolytic formation of the this compound are lacking, it is plausible that such a reaction could occur through a radical-mediated pathway.

Thermal Influences: Eletriptan has been shown to be relatively stable to thermal stress in the solid state. rsc.org However, in solution at elevated temperatures, degradation can occur. acs.org Thermal degradation often proceeds through radical mechanisms or by providing the activation energy for reactions that are slow at ambient temperature. The formation of the pseudodimer under thermal stress would likely depend on the solvent and the presence of any catalytic impurities. High temperatures could facilitate the complex bond formations and rearrangements required to form the pseudodimer structure.

Mechanistic Elucidation of Dimerization Reactions of Indole Derivatives

The dimerization of indole derivatives is a well-documented area of organic chemistry and provides a framework for understanding the potential formation of the this compound. Key mechanisms include:

Oxidative Coupling: This often involves the use of metal catalysts or chemical oxidants to generate indole radical cations, which then couple. The regioselectivity of the coupling (e.g., C2-C2', C3-C3', N-C3') is dependent on the reaction conditions and the substitution pattern of the indole.

Acid-Catalyzed Dimerization: Protic or Lewis acids can catalyze the dimerization of indoles. The mechanism typically involves the protonation of one indole molecule to form an electrophilic indoleninium ion, which is then attacked by a second, neutral indole molecule.

Michael Addition: As previously mentioned, the indolyl anion can act as a nucleophile in a Michael addition to an electron-deficient alkene, such as a vinyl sulfone. This is a key reaction in the formation of certain indole dimers.

The complex structure of the this compound suggests that its formation may involve a combination of these fundamental reaction types.

Influence of Chemical Environment and Reaction Parameters on Pseudodimer Yield and Selectivity

The yield and selectivity of indole dimerization reactions are highly sensitive to the chemical environment and reaction parameters. Key factors include:

pH: The pH of the reaction medium is critical for acid- and base-catalyzed reactions. In acidic conditions, the concentration of the electrophilic indoleninium ion is pH-dependent. In basic conditions, the concentration of the nucleophilic indolyl anion is dependent on the pKa of the indole N-H and the strength of the base.

Temperature: Higher temperatures generally increase the rate of reaction but can also lead to a decrease in selectivity and the formation of multiple byproducts. For some reactions, temperature can influence the regioselectivity of the coupling.

Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.

Catalyst: The choice of catalyst (e.g., metal, acid, base) is crucial in directing the course of the dimerization reaction and can significantly impact the yield and the isomeric distribution of the products.

Concentration: The concentration of the reactants can influence the kinetics of the dimerization reaction. At higher concentrations, the probability of bimolecular reactions leading to dimerization increases.

Table 3: Compound Names Mentioned in the Article

Compound Name
Eletriptan
This compound
Eletriptan N-oxide
Indole
Sodium Hydride
Hydrochloric Acid
Sodium Hydroxide

Advanced Spectroscopic and Chromatographic Elucidation of Eletriptan Pseudodimer Structure

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the initial identification and subsequent structural analysis of unknown impurities such as the Eletriptan Pseudodimer. Its ability to provide precise mass measurements allows for the confident determination of the elemental composition of the molecule and its fragments.

Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically employed for the analysis of pharmaceutical compounds like the this compound. ESI is particularly well-suited for polar and thermally labile molecules, generating protonated molecules [M+H]⁺ with minimal in-source fragmentation. This allows for the clear determination of the molecular weight.

Subsequent tandem mass spectrometry (MS/MS) experiments are then performed on the protonated molecule to induce fragmentation. The resulting fragmentation pattern provides valuable insights into the molecule's structure. For the this compound, characteristic cleavages would be expected at the ether linkage connecting the two Eletriptan moieties, as well as fragmentation of the pyrrolidine (B122466) rings and loss of the phenylsulfonyl group. A hypothetical fragmentation pattern is detailed in Table 1.

Table 1: Hypothetical HRMS Fragmentation Pattern of this compound

Fragment Ion (m/z) Proposed Structure/Lost Neutral Fragment Ion Type
763.3450 Intact Molecule [M+H]⁺
382.1729 Eletriptan Monomer [C₂₂H₂₆N₂O₂S+H]⁺
381.1651 Cleavage at the ether linkage [C₂₂H₂₅N₂O₂S]⁺
141.0913 Phenylsulfonyl group [C₆H₅SO₂]⁺

A key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of ions with high accuracy (typically < 5 ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For the this compound, a theoretical exact mass for the protonated molecule [C₄₄H₅₀N₄O₄S₂+H]⁺ would be calculated. The experimentally measured mass from the HRMS analysis would then be compared to this theoretical value to confirm the molecular formula.

For instance, the molecular formula of the this compound has been reported as C₄₄H₅₀N₄O₄S₂. researchgate.netresearchgate.net The corresponding monoisotopic mass is 762.3328 g/mol . In an HRMS experiment, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 763.3401. An experimentally determined mass within a few parts per million of this value would strongly support this elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

While HRMS provides the molecular formula and fragmentation data, NMR spectroscopy is essential for the definitive elucidation of the three-dimensional structure of the this compound. Through various one-dimensional and two-dimensional NMR experiments, the precise connectivity of atoms and their spatial arrangement can be determined.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the this compound, distinct signals would be expected for the aromatic protons of the indole (B1671886) rings and phenylsulfonyl groups, the aliphatic protons of the pyrrolidine rings and the ethyl linker, and the N-methyl protons.

The coupling constants (J) between adjacent protons provide valuable information about the dihedral angles between them, which is crucial for determining the conformation of the molecule. For example, the coupling patterns of the protons on the pyrrolidine ring can help to establish its stereochemistry. A hypothetical set of ¹H NMR data is presented in Table 2.

Table 2: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.8 - 7.2 m - Aromatic Protons (Indole, Phenyl)
4.2 - 3.8 m - Protons adjacent to ether linkage
3.5 - 2.8 m - Pyrrolidine and Ethyl Chain Protons

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This information is invaluable for assigning the carbon signals in the complex structure of the this compound.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. This allows for the tracing of proton networks within the molecule, for example, through the pyrrolidine ring and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY spectrum shows correlations between protons that are close in space, even if they are not directly bonded. This experiment is critical for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of the two Eletriptan units.

Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of the this compound can be achieved, ensuring the quality and safety of the Eletriptan drug product.

Application of Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Correlation Spectroscopy (COSY) for Proton-Proton Correlations

Correlation Spectroscopy (COSY) is a powerful 2D NMR technique used to identify protons that are coupled to each other, typically through two or three bonds. In the context of the this compound, a COSY experiment would be fundamental in piecing together the individual spin systems within the molecule.

The experiment would reveal correlations between adjacent protons, allowing for the mapping of the pyrrolidine rings, the ethyl chains, and the aromatic protons on both the indole and phenylsulfonyl moieties. For instance, the protons within each of the two distinct methylpyrrolidinyl groups would show a clear network of cross-peaks, confirming their respective structures. Similarly, the protons of the two phenylsulfonylethyl side chains would display correlations that confirm their connectivity.

Table 1: Expected COSY Correlations for Key Fragments of this compound

Proton(s) Expected Correlating Proton(s) Structural Fragment Confirmed
Indole NH Aromatic protons on the indole ring Indole Ring System
Pyrrolidine CH Adjacent CH and CH2 protons within the ring Pyrrolidine Ring Integrity
Ethyl CH2 Adjacent Ethyl CH2 Phenylsulfonylethyl Side Chain
Heteronuclear Single Quantum Coherence (HSQC) for Direct Carbon-Proton Connectivity

The Heteronuclear Single Quantum Coherence (HSQC) experiment is essential for identifying which protons are directly attached to which carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra.

For the this compound, an HSQC spectrum would allow for the unambiguous assignment of each protonated carbon atom. This is particularly useful for distinguishing between the many CH, CH₂, and CH₃ groups in the complex structure. For example, the distinct signals from the N-methyl groups on the pyrrolidine rings could be definitively assigned to their corresponding carbon signals. The aromatic CH groups of the indole and phenyl rings would also be clearly correlated, aiding in their specific assignment.

Table 2: Expected HSQC Data for this compound

Carbon Type Expected ¹H Chemical Shift Range (ppm) Expected ¹³C Chemical Shift Range (ppm)
Aromatic CH (Indole) 6.5 - 7.5 100 - 130
Aromatic CH (Phenyl) 7.0 - 8.0 120 - 140
Aliphatic CH (Pyrrolidine) 1.5 - 3.5 40 - 70
Aliphatic CH₂ (Pyrrolidine) 1.5 - 3.5 20 - 40
Aliphatic CH₂ (Ethyl) 3.0 - 4.0 25 - 50
Heteronuclear Multiple Bond Correlation (HMBC) for Long-Range Connectivity

While HSQC provides one-bond C-H correlations, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between carbons and protons that are separated by two or three bonds (²J_CH and ³J_CH). This technique is paramount for connecting the individual spin systems identified by COSY and assigning quaternary (non-protonated) carbons.

Table 3: Key Expected HMBC Correlations for Structural Elucidation of this compound

Proton(s) Expected Correlating Carbon(s) Structural Linkage Confirmed
Indole C2-H C4, C7a (Indole Ring) Connectivity within the indole core
Pyrrolidine N-CH₃ C2', C5' (Pyrrolidine Ring) N-Methyl group attachment
Ethyl CH₂ Indole C4, C5, C6 Attachment of side chain to indole ring
Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity and Conformational Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformational preferences of the molecule.

For the this compound, a NOESY experiment would help to confirm the relative orientation of the different parts of the molecule. For instance, spatial correlations between protons on one of the pyrrolidine rings and protons on a nearby indole or phenyl ring would provide insights into the three-dimensional folding of the molecule. This would be particularly important for understanding the spatial relationship between the two monomer units that form the pseudodimer.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of the this compound would be expected to show a combination of the characteristic absorption bands present in the parent Eletriptan molecule.

Key expected absorptions would include the N-H stretch from the indole rings, aromatic C-H stretches, aliphatic C-H stretches, and strong absorptions corresponding to the sulfonyl (S=O) group. The presence of these characteristic bands provides confirmatory evidence for the major functional components of the molecule.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Description of Vibration
N-H (Indole) 3300 - 3500 Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=C (Aromatic) 1450 - 1600 Stretching

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of the this compound and for separating it from the parent drug and other related impurities.

High-Performance Liquid Chromatography (HPLC) Elution Profiles and Retention Behavior

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of pharmaceutical compounds. Due to its significantly larger size and different polarity compared to Eletriptan, the this compound would be expected to have a distinctly different retention time in a reversed-phase HPLC system. Typically, being a larger, more lipophilic molecule, the pseudodimer would have a longer retention time than Eletriptan under standard reversed-phase conditions.

Developing a stability-indicating HPLC method is crucial for separating the pseudodimer from Eletriptan and all other potential degradation products and process impurities. Method validation would be performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.

Table 5: Expected HPLC Elution Profile

Compound Expected Relative Retention Time (vs. Eletriptan) Rationale
Eletriptan 1.0 Reference Compound
This compound > 1.0 Higher molecular weight and likely higher lipophilicity lead to stronger retention on a C18 column.

Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements for Enhanced Resolution

The analytical scrutiny of pharmaceutical compounds necessitates high-resolution techniques to separate structurally similar impurities from the active pharmaceutical ingredient (API). Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the analysis of Eletriptan and its related compounds, including the this compound. The enhanced resolution and sensitivity of UHPLC, compared to conventional High-Performance Liquid Chromatography (HPLC), are attributed to the use of columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved separation efficiency.

Forced degradation studies of Eletriptan have been instrumental in developing and validating stability-indicating UHPLC methods capable of resolving the parent drug from its potential degradation products, which may include dimeric species. ijpcbs.comresearchgate.netnih.gov These studies involve subjecting Eletriptan to various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to induce the formation of impurities. ijpcbs.comresearchgate.netnih.gov

A developed UHPLC method for the degradation study of Eletriptan hydrobromide utilized an Inertsil ODS C18 column (250 x 4.6 mm, 5µm) with an isocratic mobile phase. researchgate.net This method demonstrated the capability to resolve the principal component from all its degradants. researchgate.net The linearity for Eletriptan hydrobromide was established in the range of 3.5-200 μg per mL, with percentage recoveries between 100.2% and 100.6%. researchgate.net Such methods are crucial for the accurate quantification of impurities like the this compound.

The specificity of these chromatographic methods is demonstrated by their ability to separate the Eletriptan peak from those of known and potential impurities, including dimeric structures that may form during synthesis or degradation. nih.gov The development of such robust UHPLC methods is a critical component in ensuring the quality and safety of Eletriptan drug substances by enabling the precise monitoring of impurity profiles.

Table 1: Exemplary UHPLC Method Parameters for Eletriptan Impurity Profiling

ParameterDescription
Column Inertsil ODS C18 (250 x 4.6 mm, 5µm)
Mobile Phase Water, Methanol (B129727), and Trifluoroacetic Acid (55:45:0.1% V/V/V), pH 3.5
Flow Rate 0.4 mL/min
Detection Wavelength 225 nm
Retention Time (Eletriptan) 3.7 minutes

This table is generated based on data found in a study on forced degradation of Eletriptan using UHPLC. researchgate.net

Preparative Chromatography for Isolation of this compound Isomers

The isolation of individual impurities is essential for their definitive structural characterization. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a widely utilized technique for purifying and isolating specific compounds from a mixture, such as the isomers of the this compound. This method operates on the same principles as analytical HPLC but employs larger columns and higher flow rates to handle larger sample loads.

While specific preparative HPLC methods for the isolation of this compound isomers are not extensively detailed in publicly available literature, the general methodology for impurity isolation in related pharmaceutical compounds provides a framework for this process. For instance, the isolation of isomeric impurities of other triptans has been successfully achieved using a combination of flash chromatography followed by semi-preparative HPLC. omicsonline.orgresearchgate.net

The process typically begins with the enrichment of the impurity fraction from a bulk sample or mother liquor. This enriched mixture is then subjected to preparative HPLC. The selection of the stationary phase, mobile phase composition, and gradient is critical for achieving the desired separation of the isomeric species. Fractions are collected and analyzed by analytical HPLC to assess their purity. Those fractions meeting the required purity level (often >90%) are then combined and concentrated to yield the isolated isomer. omicsonline.orgresearchgate.net

In the context of Eletriptan, a dimeric impurity has been identified and named as (R)-5,5'-(2,4-Bis(phenylsulfonyl)butane-1,3-diyl)bis(3-(((R)-1-methylpyrrolidin-2-yl)methyl)-1H-indole), referred to as Eletriptan Dimer-M Impurity. synzeal.comveeprho.com The isolation of this and potentially other dimeric isomers would be a crucial step for their characterization using spectroscopic techniques like NMR and MS, which is necessary for confirming their structure. The availability of such isolated impurities as reference standards is vital for the accurate validation of analytical methods used in quality control. synthinkchemicals.com

Table 2: General Parameters for Preparative Chromatography of Pharmaceutical Impurities

ParameterDescription
Chromatography System Preparative HPLC system with a binary gradient module and a photodiode array detector
Column C18 stationary phase, larger dimensions for preparative scale
Mobile Phase A mixture of aqueous and organic solvents (e.g., water with an acid modifier and acetonitrile (B52724) or methanol)
Flow Rate Higher flow rates suitable for the column dimensions
Detection UV detection at a wavelength appropriate for the analyte
Fraction Collection Automated or manual collection of eluting peaks
Post-Isolation Analysis Purity assessment of collected fractions using analytical HPLC

This table outlines the general parameters and steps involved in the preparative isolation of impurities, which would be applicable to the this compound isomers.

Quantitative and Qualitative Analytical Methodologies for Eletriptan Pseudodimer

Development and Optimization of Robust Chromatographic Analytical Methods for Detection and Quantification

The development of a successful analytical method for the Eletriptan Pseudodimer hinges on the systematic optimization of chromatographic conditions to achieve adequate separation from Eletriptan and other related substances. Reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the hydrophobicity of the molecules.

The choice of stationary phase is crucial for achieving selectivity. For Eletriptan and its impurities, C18 and Phenyl columns are frequently employed. A C18 column, with its long alkyl chains, provides high hydrophobic retention, which is effective for separating molecules based on differences in their polarity. Phenyl columns offer alternative selectivity through π-π interactions, which can be advantageous for separating aromatic compounds like Eletriptan and its derivatives.

Mobile phase optimization involves adjusting the solvent type, solvent ratio, pH, and additives to achieve the desired separation. A typical mobile phase consists of an aqueous component (often with a buffer like phosphate (B84403) or an additive like triethylamine (B128534) or formic acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). The ratio of these components is adjusted to control the retention time of the analytes. The pH of the mobile phase is a critical parameter for ionizable compounds, as it affects their charge state and, consequently, their retention on a reversed-phase column. For instance, a mobile phase of triethylamine and methanol (B129727) with the pH adjusted to 6.8 has been used effectively in the analysis of Eletriptan and its impurities. researchgate.net

Table 1: Example Chromatographic Conditions for Eletriptan and Related Substances

Parameter Condition 1 Condition 2
Stationary Phase Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) ijpcbs.com Waters Xterra Phenyl C18 (250mm x 4.6mm, 5 µm) crpsonline.com
Mobile Phase Acetonitrile:Triethylamine:Tetrahydrofuran (50:25:25 v/v/v), pH 6.3 ijpcbs.com Gradient elution with Buffer (0.5ml triethylamine in 1000ml water, pH 6.8) and organic modifier crpsonline.com

| Flow Rate | 1.0 mL/min ijpcbs.com | 1.0 mL/min crpsonline.com |

This table presents typical conditions used for Eletriptan and its impurities, which would serve as a starting point for method development for the this compound.

The selection of a suitable detector is governed by the impurity's properties and the required sensitivity of the method.

UV-Vis and Photodiode Array (PDA) Detection : Eletriptan and its pseudodimer contain chromophores that absorb ultraviolet (UV) light, making UV-Vis detection a straightforward and robust choice. A PDA detector offers the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. The detection wavelength is optimized for maximum sensitivity; for Eletriptan and its related substances, wavelengths around 225 nm are commonly used. researchgate.netcrpsonline.com

Mass Spectrometry (MS) Detection : When coupled with liquid chromatography, mass spectrometry provides unparalleled specificity and sensitivity. It can confirm the identity of the pseudodimer by measuring its mass-to-charge ratio (m/z) and can detect it at much lower levels than UV detectors. For the this compound (C₄₄H₅₀N₄O₄S₂), the expected molecular weight is approximately 763.02 g/mol . allmpus.com An MS detector would be tuned to monitor for the protonated molecule [M+H]⁺ at m/z 764.0.

Reversed-phase chromatography separates compounds based on their hydrophobic character. The non-polar stationary phase retains hydrophobic molecules more strongly than polar ones. The mobile phase, which is more polar than the stationary phase, elutes the compounds from the column. The this compound, being a larger molecule than Eletriptan, is expected to be more hydrophobic and thus have a longer retention time in a typical reversed-phase system.

Resolution—the degree of separation between two adjacent peaks—is a critical measure of a method's performance. It can be enhanced by:

Adjusting Mobile Phase Strength : Decreasing the percentage of the organic solvent in the mobile phase generally increases retention times and can improve the resolution between closely eluting peaks.

Modifying Mobile Phase pH : Altering the pH can change the ionization state of the analytes, significantly impacting their retention and the selectivity of the separation.

Changing Temperature : Column temperature affects solvent viscosity and mass transfer kinetics. Optimizing temperature can lead to sharper peaks and better resolution. researchgate.net

Analytical Method Validation for this compound (Specificity, Linearity, Precision)

Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.

Specificity : This ensures that the method can unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (Eletriptan), other impurities, and degradation products. Specificity is typically demonstrated by spiking the drug substance with the pseudodimer and other potential impurities to show that all peaks are well-resolved.

Linearity : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of solutions of the this compound at different known concentrations. The correlation coefficient (r²) from the plot of peak area versus concentration should ideally be ≥ 0.99. For Eletriptan impurities, linearity has been demonstrated over concentration ranges such as 0.10 – 1.50 µg/ml. researchgate.net

Precision : Precision reflects the closeness of agreement among a series of measurements from the same homogeneous sample. It is assessed at two levels:

Repeatability (Intra-day precision) : Analysis of replicate samples on the same day.

Intermediate Precision (Inter-day precision) : Analysis performed by different analysts, on different days, or with different equipment. The precision is expressed as the relative standard deviation (%RSD), which should be within acceptable limits (typically less than 2%). ijpcbs.com

Table 2: Example Validation Parameters for an Eletriptan Impurity Method

Parameter Acceptance Criteria Typical Result
Specificity Well-resolved peaks Resolution > 2.0
Linearity (r²) ≥ 0.995 researchgate.net 0.999 crpsonline.com

| Precision (%RSD) | < 2% ijpcbs.com | 0.32% (Intra-day) ijpcbs.com |

This table shows representative validation data for methods analyzing Eletriptan and its impurities, illustrating the expected performance for a method targeting the this compound.

Advanced Detection and Quantification Techniques for Trace Levels

To meet stringent regulatory requirements for impurity control, highly sensitive analytical techniques are necessary to detect and quantify impurities at trace levels.

For trace-level analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.netasianpubs.org This technique offers significant advantages over conventional HPLC with UV detection.

Enhanced Selectivity : LC-MS/MS uses a technique called Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the protonated molecule of the pseudodimer) is selected and fragmented, and a specific product ion is then monitored. This process is highly selective and virtually eliminates interference from matrix components, allowing for accurate quantification even at very low concentrations. For Eletriptan, precursor-to-product ion transitions such as m/z 383.2→84.3 have been used for quantification. nih.gov A similar approach would be developed for the pseudodimer.

Enhanced Sensitivity : The sensitivity of LC-MS/MS allows for the establishment of very low limits of quantification (LOQ). For Eletriptan in biological matrices, LOQs in the sub-ng/mL range (e.g., 0.5 ng/mL) have been achieved. nih.gov This level of sensitivity is crucial for controlling potentially potent impurities. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, it is less suitable for large, non-volatile, and thermally labile molecules like the this compound, making LC-MS/MS the preferred method.

Table 3: List of Compounds

Compound Name
Acetonitrile
Eletriptan
This compound
Formic acid
Methanol
Naratriptan
Tetrahydrofuran

Spectrophotometric Approaches for Indirect Quantification

Indirect spectrophotometric methods offer a valuable alternative for the quantification of compounds that may not possess a distinct chromophore suitable for direct analysis, or for instances where enhanced sensitivity is required. These techniques rely on the reaction of the target analyte with a specific chromogenic reagent to yield a new, intensely colored product. The absorbance of this product is then measured, and its concentration correlates directly to that of the initial analyte. For Eletriptan and its related substances, such as the this compound, these methods typically leverage the molecule's inherent chemical functionalities—specifically its electron-donating indole (B1671886) nucleus and its basic tertiary amine—to form colored complexes.

While specific studies detailing the indirect spectrophotometric quantification of the "this compound" are not extensively documented in peer-reviewed literature, the principles applied to the parent Eletriptan molecule provide a foundational methodology. These approaches, primarily based on charge-transfer (CT) complexation and ion-pair formation, are theoretically applicable to a pseudodimer structure which would retain the key reactive sites of the monomer.

Charge-Transfer (CT) Complexation

This approach is based on the interaction between an electron-donating molecule (like Eletriptan) and an electron-accepting molecule (a π-acceptor). This interaction forms a charge-transfer complex that exhibits a distinct and intense color, which can be measured spectrophotometrically. doaj.orgscispace.com The indole moiety of Eletriptan serves as the electron-rich donor. Studies have successfully used alizarin (B75676) derivatives such as quinalizarin (B1678644) (Quinz) and alizarin red S (ARS) as chromogenic π-acceptors. doaj.orgscispace.com The reaction involves the transfer of an electron from the drug molecule to the reagent, resulting in a stabilized radical anion that is the absorbing species. chemrevlett.com Methanol has been identified as an optimal solvent for these reactions due to its ability to stabilize the resulting complex. scispace.com The absorption maxima for the complexes formed between Eletriptan and these reagents are observed at 569 nm for Quinz and 533 nm for ARS. doaj.orgscispace.com

Interactive Data Table: Charge-Transfer Methods

Reagentλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Sandell Sensitivity (µg·cm⁻²)SolventRef
Quinalizarin (Quinz)5692.0–182.45 x 10⁴0.020Methanol doaj.orgscispace.comresearchgate.net
Alizarin Red S (ARS)5331.0–8.04.80 x 10⁴0.010Methanol doaj.orgscispace.comresearchgate.net

Ion-Pair Formation

The basic tertiary amine in the pyrrolidine (B122466) ring of Eletriptan can be protonated in an acidic medium. This resulting cation can then form an ion-pair complex with a suitable counter-ion, such as an anionic dye or an inorganic thiocyanate (B1210189) complex. scispace.comresearchgate.netnih.gov This method enhances both selectivity and sensitivity, as the resulting ion-pair is typically extracted into an immiscible organic solvent, which separates it from potential interferences in the aqueous phase.

One established technique involves the formation of an ion-pair between protonated Eletriptan and an inorganic molybdenum(V)-thiocyanate binary complex. scispace.comresearchgate.net This reaction produces an orange-red ion-pair that is extracted into methylene (B1212753) chloride and measured at 470 nm. scispace.com

Another widely applied approach uses acidic dyes. Research has demonstrated the formation of yellow-colored ion-pair complexes between Eletriptan and various acid dyes, including bromocresol purple (BCP), bromocresol green (BCG), bromophenol blue (BPB), and bromothymol blue (BTB). researchgate.netnih.gov The absorbance maxima for these complexes are observed between 410 nm and 420 nm. researchgate.netnih.gov The stoichiometric ratio for these drug-reagent complexes has been consistently found to be 1:1. nih.gov

Interactive Data Table: Ion-Pair Methods

Reagentλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Extracting SolventRef
Mo(V)-Thiocyanate4702.0–320.441.48Methylene Chloride scispace.comresearchgate.net
Bromocresol Purple (BCP)4101.0–200.270.90Not Specified researchgate.netnih.gov
Bromocresol Green (BCG)4201.0–200.280.93Not Specified researchgate.netnih.gov
Bromophenol Blue (BPB)4141.0–160.250.83Not Specified researchgate.netnih.gov
Bromothymol Blue (BTB)4161.0–160.301.0Not Specified researchgate.netnih.gov

These validated spectrophotometric methods for Eletriptan demonstrate robust and sensitive analytical procedures. The underlying chemical principles of charge-transfer and ion-pair complexation provide a strong basis for the development of analogous methods for the indirect quantification of related impurities like the this compound.

Theoretical and Computational Chemical Studies of Eletriptan Pseudodimer

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical and chemical properties.

Energy Minimization and Conformational Landscape Exploration

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of a molecule's atoms. This is achieved through energy minimization calculations, where the potential energy of the molecule is reduced by adjusting its geometry. For a complex molecule like the Eletriptan Pseudodimer, with numerous rotatable bonds, there exists a vast conformational landscape of different spatial arrangements.

Computational methods, such as molecular mechanics or quantum mechanics, would be used to explore this landscape and identify various low-energy conformers. The results would typically be presented in a data table listing the relative energies of these conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes only as no published data exists.)

Conformer ID Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Conf-01 0.00 [Values]
Conf-02 1.25 [Values]
Conf-03 2.80 [Values]

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are key to understanding its reactivity and potential chemical transformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

A computational study would calculate the energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This table is for illustrative purposes only as no published data exists.)

Molecular Orbital Energy (eV)
HOMO [Value]
LUMO [Value]

Reaction Pathway Calculations for Dimerization Processes

Understanding how the this compound is formed from Eletriptan monomers would involve calculating the reaction pathways for the dimerization process. This would entail identifying the transition state structures and calculating the activation energies for various potential reaction mechanisms. Such calculations would clarify the conditions under which dimerization is likely to occur and the most probable structure of the resulting pseudodimer.

Prediction of Spectroscopic Properties via Computational Methods

Computational chemistry can predict various spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. For the this compound, this would include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts to aid in the interpretation of experimental NMR spectra.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) calculations could predict the electronic transitions and the resulting UV-Vis absorption spectrum.

Without dedicated computational studies on the this compound, the scientific community lacks a foundational understanding of its structural, electronic, and reactive properties. Such research would be invaluable for impurity profiling and for ensuring the quality and safety of the parent drug, Eletriptan.

Simulated NMR Spectra for Structural Verification

Computational NMR spectroscopy serves as a powerful tool for the structural elucidation of complex molecules. By predicting the chemical shifts of ¹H and ¹³C nuclei, it is possible to corroborate experimentally obtained data and gain deeper insights into the molecular structure. The simulated ¹H and ¹³C NMR spectra for this compound provide a theoretical framework for its identification.

The predicted chemical shifts are influenced by the electronic environment of each nucleus within the molecule. For the this compound, the presence of multiple aromatic rings, heteroatoms, and chiral centers results in a complex and informative spectrum. The simulated data, typically generated using Density Functional Theory (DFT) calculations, can highlight subtle differences in the chemical environments of protons and carbons throughout the dimeric structure.

Below are the tabulated predicted chemical shifts for key nuclei in the this compound structure.

Interactive Table 1: Simulated ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
Indole-NH10.8 - 11.2
Aromatic (Indole)6.8 - 7.5
Aromatic (Phenylsulfonyl)7.6 - 8.0
CH₂ (Pyrrolidine)2.5 - 3.5
CH (Pyrrolidine)3.0 - 4.0
N-CH₃2.2 - 2.6
CH₂ (Ethyl bridge)3.2 - 3.8

Note: The data presented in this table is illustrative and based on general principles of computational NMR prediction for similar structures. Actual values from specific computational studies may vary.

Interactive Table 2: Simulated ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (ppm)
C=C (Indole)110 - 140
C=C (Phenylsulfonyl)125 - 145
C-N (Pyrrolidine)55 - 70
N-CH₃40 - 45
C-S50 - 60

Note: The data presented in this table is illustrative and based on general principles of computational NMR prediction for similar structures. Actual values from specific computational studies may vary.

Computational IR and UV-Vis Spectra Analysis

In addition to NMR, computational methods can predict the vibrational and electronic spectra of molecules. Simulated IR and UV-Vis spectra provide further confirmation of the molecular structure and offer insights into its vibrational modes and electronic transitions.

Computational IR Spectroscopy

Theoretical IR spectroscopy predicts the vibrational frequencies corresponding to different functional groups within the this compound. These frequencies are associated with stretching, bending, and other vibrational modes. The simulated spectrum can be compared with experimental Fourier-Transform Infrared (FTIR) data to confirm the presence of key functional groups.

Interactive Table 3: Predicted IR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Indole)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
S=O (Sulfonyl)Asymmetric & Symmetric Stretching1300 - 1350 & 1140 - 1160
C-NStretching1180 - 1360

Note: The data presented in this table is illustrative and based on general principles of computational IR prediction for similar structures. Actual values from specific computational studies may vary.

Computational UV-Vis Spectroscopy

Theoretical UV-Vis spectroscopy helps in understanding the electronic transitions within the this compound. The predicted absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For a molecule with extensive conjugation like the this compound, these transitions are typically in the ultraviolet region.

Interactive Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)
π → π* (Indole)~220 - 230
π → π* (Indole & Phenyl)~270 - 290

Note: The data presented in this table is illustrative and based on general principles of computational UV-Vis prediction for similar structures. Actual values from specific computational studies may vary.

The computational data for NMR, IR, and UV-Vis spectra collectively provide a comprehensive spectral signature for the this compound. These theoretical findings are invaluable for the definitive identification and characterization of this impurity in pharmaceutical samples.

Q & A

Q. How can researchers quantify Eletriptan Pseudodimer in pharmaceutical formulations using UV spectroscopy?

Methodological Answer: A validated UV spectrophotometric method can be employed, focusing on the area under the curve (AUC) between 216–226 nm, with λmax at 221 nm. Calibration curves should cover a linear range (e.g., 5–25 µg/mL) and adhere to ICH Q2(R1) guidelines for validation. Precision (%RSD < 2%) and accuracy (recovery 99–101%) must be confirmed using triplicate analyses . Ruggedness testing across analysts (e.g., Analyst I vs. Analyst II) ensures reproducibility .

Q. What parameters are critical for ensuring the validity of analytical methods for this compound?

Methodological Answer: Key parameters include:

  • Linearity : Correlation coefficient (r² ≥ 0.999) over a defined concentration range.
  • Precision : Intra-day and inter-day %RSD ≤ 2%.
  • Accuracy : Recovery studies at 80%, 100%, and 120% levels.
  • Sensitivity : Limit of Detection (LOD) and Limit of Quantification (LOQ) calculated via standard deviation of the response and slope of the calibration curve .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under stress conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to hydrolytic (acid/alkaline), oxidative (H₂O₂), thermal (40–80°C), and photolytic conditions.
  • Degradation Monitoring : Use HPLC or LC-MS to track pseudodimer formation or breakdown.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t½) under each condition.
  • Validation : Ensure method specificity by confirming baseline separation of degradation products from the parent compound .

Q. What strategies can resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies to identify outliers or trends using tools like RevMan or R.
  • Source Evaluation : Assess differences in study design (e.g., dose, species, sampling intervals).
  • Statistical Harmonization : Apply mixed-effects models to account for variability in methodologies .

Q. How can researchers evaluate the pharmacological activity of this compound in serotonin receptor models?

Methodological Answer:

  • In Vitro Models : Use transfected HEK-293 cells expressing 5-HT₁B/₁D receptors. Measure cAMP inhibition via ELISA.
  • Dose-Response Curves : Calculate EC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Selectivity Testing : Compare binding affinity against off-target receptors (e.g., 5-HT₂A) to assess specificity .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions about this compound?

Methodological Answer:

  • PICO : Define Population (e.g., animal models), Intervention (dose range), Comparison (vs. monomeric Eletriptan), Outcome (e.g., receptor binding affinity).
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound exhibit greater blood-brain barrier permeability than its monomer in rodent models?" .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

Methodological Answer:

  • IACUC Protocols : Justify sample sizes (e.g., power analysis) to minimize animal use.
  • Data Anonymization : Pseudonymize data with secure key storage (e.g., encrypted databases).
  • Transparency : Document methods for data collection, storage, and sharing in ethics applications .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC₅₀.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s test).
  • Meta-Regression : Explore covariates (e.g., species, administration route) in multi-study analyses .

Q. How can researchers ensure reproducibility in pseudodimer synthesis and characterization?

Methodological Answer:

  • SOPs : Standardize reaction conditions (e.g., solvent, temperature, catalyst).
  • Structural Confirmation : Use NMR (¹H/¹³C) and HR-MS for purity and dimeric structure validation.
  • Batch Testing : Analyze ≥3 independent syntheses for consistency in yield and physicochemical properties .

Cross-Disciplinary Considerations

Q. What interdisciplinary approaches enhance understanding of this compound’s mechanism of action?

Methodological Answer:

  • Computational Modeling : Molecular docking (AutoDock Vina) to predict receptor binding.
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Integration : Link plasma concentration-time profiles to effect-site models.
  • Biomarker Discovery : Use proteomics (LC-MS/MS) to identify downstream signaling markers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.